Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate, AldrichCPR
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Overview
Description
Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate, also known as AldrichCPR, is a chemical compound with the empirical formula C8H10N2O2S and a molecular weight of 198.24 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . It features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 .
Preparation Methods
The synthesis of Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate typically involves the reaction of 4-methyl-2-pyrimidinethiol with methyl bromoacetate under basic conditions . The reaction proceeds via nucleophilic substitution, where the thiol group of the pyrimidine attacks the carbon atom of the bromoacetate, resulting in the formation of the thioether linkage .
Chemical Reactions Analysis
Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and hydrolyzing agents (e.g., sodium hydroxide) . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids .
Scientific Research Applications
Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate involves its interaction with various molecular targets and pathways. These interactions help reduce inflammation and provide therapeutic benefits .
Comparison with Similar Compounds
Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate can be compared with other pyrimidine derivatives such as:
- 2-(4-sulfamoylphenyl)pyrimidine
- 2-(4-methylsulfonylphenyl)pyrimidine
- 2,5-dimethylpyrazolo[1,5-c]pyrimidine-7(6H)-thione
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities .
Properties
IUPAC Name |
methyl 2-(4-methylpyrimidin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-6-3-4-9-8(10-6)13-5-7(11)12-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVPHPDRCZRYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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